![molecular formula C10H12BrNO B13918416 (R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a chiral compound with a unique structure that includes a bromine atom, an ethyl group, and a hydroxyl group attached to a cyclopenta[b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[b]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo oxidation to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: De-brominated compounds, alcohols.
Substitution: Amino derivatives, thioethers, ethers.
Wissenschaftliche Forschungsanwendungen
®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets in biological systems. The bromine atom and hydroxyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A compound with a chlorine atom instead of a bromine atom, which can influence its chemical and biological properties.
Uniqueness
®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
(7R)-2-bromo-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)6-5-7-3-4-8(11)12-9(7)10/h3-4,13H,2,5-6H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
SSQMYDPFRCWLSJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)Br)O |
Kanonische SMILES |
CCC1(CCC2=C1N=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


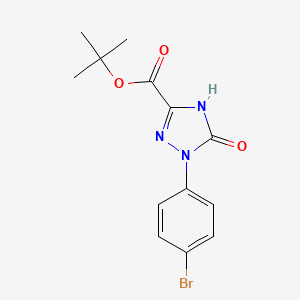
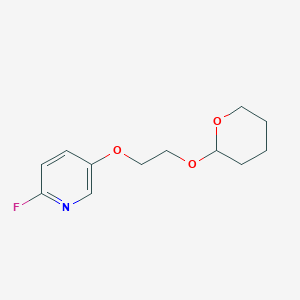
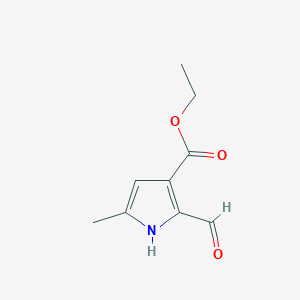
![5-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13918347.png)
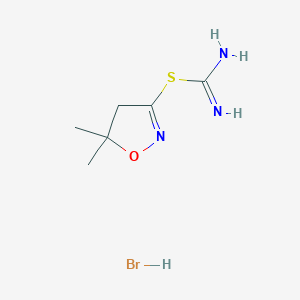
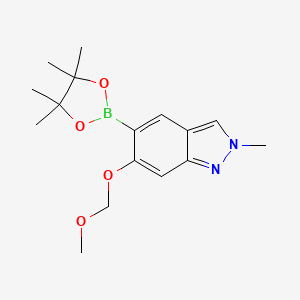
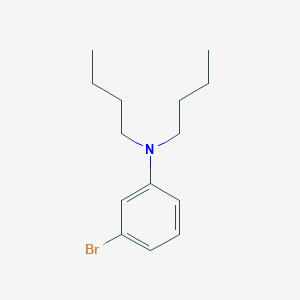

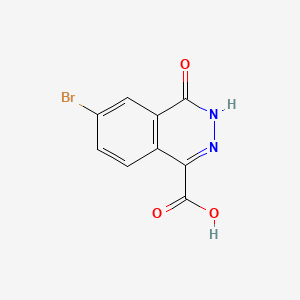
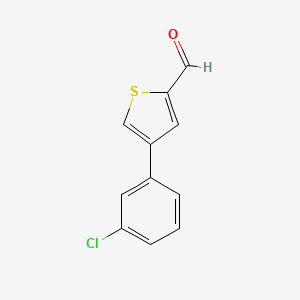
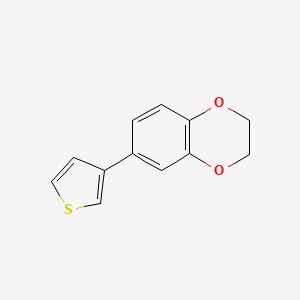
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)

![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
